(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate
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Overview
Description
(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxyphenyl group, a trifluoromethyl group, and an acetate group attached to the pyrazole ring
Preparation Methods
The synthesis of (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a methoxyphenyl group, often using a suitable aryl halide and a base.
Introduction of the trifluoromethyl group: This can be done through the reaction of the pyrazole derivative with a trifluoromethylating agent, such as trifluoromethyl iodide.
Acetylation: The final step involves the acetylation of the pyrazole derivative using acetic anhydride or acetyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and trifluoromethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The acetate group may also undergo hydrolysis, releasing the active pyrazole derivative, which can then exert its effects through various biochemical pathways.
Comparison with Similar Compounds
(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound has a similar structure but contains a piperazine ring instead of a pyrazole ring.
1-Boc-4-AP: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
Salvinorin A derivatives: These compounds are synthesized using cycloaddition reactions and have different functional groups attached to the core structure.
Biological Activity
The compound (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate is a derivative of pyrazole that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its implications in drug development, particularly for anti-inflammatory and anticancer applications.
- Molecular Formula : C13H12F3N2O2
- Molecular Weight : 286.24 g/mol
- CAS Number : 218632-10-1
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 4-methoxyphenylhydrazine and trifluoroacetylacetone.
- Cyclization Reaction : Conducted under acidic or basic conditions to form the pyrazole ring.
- Purification : Techniques such as recrystallization or column chromatography are employed to achieve high purity.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves:
- Microtubule Destabilization : Compounds can inhibit microtubule assembly, leading to apoptosis in cancer cells .
- Caspase Activation : Induction of apoptosis is confirmed by increased caspase-3 activity in treated cells .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation and associated symptoms. This is particularly relevant in conditions like arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound binds to enzymes that play crucial roles in inflammation and cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors that regulate cellular signaling pathways involved in growth and apoptosis.
Comparative Analysis
A comparative analysis of this compound with other pyrazole derivatives reveals unique properties attributed to the trifluoromethyl and methoxyphenyl substitutions. These modifications enhance lipophilicity and biological activity compared to structurally similar compounds.
Compound Name | Molecular Weight | Biological Activity |
---|---|---|
This compound | 286.24 g/mol | Anticancer, Anti-inflammatory |
1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole | 256.22 g/mol | Antimicrobial, Anticancer |
1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole | 352.74 g/mol | Anticancer |
Case Study 1: Anticancer Efficacy
In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 μM . The compound also enhanced caspase activity significantly at higher concentrations.
Case Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory effects of pyrazole derivatives, demonstrating that compounds similar to this compound exhibited superior anti-inflammatory activity compared to standard treatments like diclofenac sodium .
Properties
CAS No. |
637318-19-5 |
---|---|
Molecular Formula |
C14H13F3N2O3 |
Molecular Weight |
314.26 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl acetate |
InChI |
InChI=1S/C14H13F3N2O3/c1-9(20)22-8-11-7-13(14(15,16)17)18-19(11)10-3-5-12(21-2)6-4-10/h3-7H,8H2,1-2H3 |
InChI Key |
OCBXEFXIHRFOOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC(=NN1C2=CC=C(C=C2)OC)C(F)(F)F |
Origin of Product |
United States |
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